molecular formula C15H16N2O5S B1482590 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid CAS No. 2109155-94-2

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid

Cat. No.: B1482590
CAS No.: 2109155-94-2
M. Wt: 336.4 g/mol
InChI Key: NNBJCFVCJZATDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4SC_{15}H_{19}N_{3}O_{4}S with a molecular weight of 337 g/mol. The compound features a pyrazole ring substituted with a thienyl group and a methoxyphenyl group, which are critical for its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In a study, derivatives of pyrazole exhibited NA inhibitory activity ranging from 30% to 72% at concentrations of 10 μM .
  • Interaction with Membrane-Bound Proteins : It is suggested that the compound may interact with membrane-bound pyrophosphatases (mPPases), which are implicated in energy regulation in protozoan parasites like Plasmodium falciparum. This interaction could lead to inhibition of parasite growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound can be significantly influenced by its structural components:

  • Substituent Effects : Variations in the substituents on the pyrazole ring alter the inhibitory potency against NA. For instance, compounds with electron-withdrawing groups at the para position on the phenyl ring showed enhanced activity compared to those with electron-donating groups .
  • Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds with key residues in the active site of NA, contributing to its inhibitory effect. Notably, interactions with residues such as Asn294 and Ser246 were highlighted as crucial for binding affinity .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Neuraminidase Inhibition : A derivative containing a similar structural framework demonstrated an IC50 value of 52.31% against NA, indicating significant antiviral potential .
  • Antiparasitic Activity : Inhibition assays against P. falciparum revealed that certain derivatives exhibited IC50 values in the range of 6–10 μM, suggesting that modifications to the core structure could enhance antiparasitic efficacy .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (μM)Biological Activity
This compoundNeuraminidase52.31Antiviral
Analog AmPPase (Plasmodium)6–10Antiparasitic
Analog BNeuraminidase30%-72% inhibition at 10 μMAntiviral

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-12-4-2-10(3-5-12)13-8-14(15(18)19)17(16-13)11-6-7-23(20,21)9-11/h2-5,8,11H,6-7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBJCFVCJZATDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 5
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Reactant of Route 6
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.